molecular formula C9H9BrF3N B1385918 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 1021135-55-6

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No. B1385918
M. Wt: 268.07 g/mol
InChI Key: USLVCGOGEIWHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the chemical formula C7H7BrF3N. It is a colorless liquid at room temperature and is soluble in water. This compound is used in a variety of applications, including the synthesis of other organic compounds, the production of pharmaceuticals, and the study of biochemical and physiological processes.

Scientific Research Applications

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor activation. Additionally, it is used as a substrate in the study of enzyme kinetics.

Mechanism Of Action

The mechanism of action of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is not well understood. It is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of enzymes and receptors, as well as a substrate for transporters. Additionally, it has been suggested to interact with cell membranes, which may lead to changes in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline are not well understood. It is known to interact with a variety of proteins, including enzymes, receptors, and transporters. It is thought to act as an inhibitor of enzymes and receptors, as well as a substrate for transporters. Additionally, it has been suggested to interact with cell membranes, which may lead to changes in cell signaling pathways.

Advantages And Limitations For Lab Experiments

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline has a number of advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is soluble in water, which makes it easy to use in a variety of experiments. A limitation is that it is a relatively toxic compound and should be handled with caution. Additionally, the compound is relatively expensive, which may limit its use in some experiments.

Future Directions

The future directions for 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline are numerous. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, it may be useful to study its potential applications in drug discovery and development. Additionally, further research into its synthesis, stability, and solubility could lead to improved methods of production and use. Finally, it may be useful to explore its potential applications in other fields, such as agriculture and materials science.

properties

IUPAC Name

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVCGOGEIWHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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